N-(3-methoxypropyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
CAS No.: 892264-06-1
Cat. No.: VC11901584
Molecular Formula: C18H25N3O4
Molecular Weight: 347.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892264-06-1 |
|---|---|
| Molecular Formula | C18H25N3O4 |
| Molecular Weight | 347.4 g/mol |
| IUPAC Name | N-(3-methoxypropyl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide |
| Standard InChI | InChI=1S/C18H25N3O4/c1-3-4-5-10-21-17(23)14-8-7-13(12-15(14)20-18(21)24)16(22)19-9-6-11-25-2/h7-8,12H,3-6,9-11H2,1-2H3,(H,19,22)(H,20,24) |
| Standard InChI Key | JAHDWUAQDNRDHX-UHFFFAOYSA-N |
| SMILES | CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCCOC)NC1=O |
| Canonical SMILES | CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCCOC)NC1=O |
Introduction
N-(3-methoxypropyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with a molecular formula of C18H25N3O4. It is part of the quinazoline class of compounds, which are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound is included in various screening libraries, such as the Dark Chemical Matter Library, indicating its potential in drug discovery processes .
Synthesis and Preparation
The synthesis of N-(3-methoxypropyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step reactions starting from simpler quinazoline derivatives. The exact synthesis protocol may vary depending on the starting materials and the desired yield. Generally, such compounds are synthesized using methods that involve condensation reactions and alkylation steps to introduce the necessary functional groups.
Biological Activity and Potential Applications
While specific biological activity data for N-(3-methoxypropyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide are not detailed in the available literature, compounds within the quinazoline class have shown promising results in various biological assays. These include anticancer, anti-inflammatory, and antimicrobial activities. The inclusion of this compound in screening libraries suggests its potential for further investigation in drug discovery processes.
Research Findings and Future Directions
Research on quinazoline derivatives often focuses on optimizing their biological activities through structural modifications. For N-(3-methoxypropyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide, future studies could involve in vitro and in vivo evaluations to assess its efficacy and safety as a potential therapeutic agent. Additionally, computational modeling techniques, such as molecular docking, could be employed to predict its interaction with specific biological targets.
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